molecular formula C9H12N2O3 B2410039 1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one CAS No. 2195816-36-3

1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one

Cat. No.: B2410039
CAS No.: 2195816-36-3
M. Wt: 196.206
InChI Key: NUTJMRVSFLVKJY-UHFFFAOYSA-N
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Description

1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazinone core substituted with a methyl group and an oxolan-3-yloxy group.

Properties

IUPAC Name

1-methyl-3-(oxolan-3-yloxy)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11-4-3-10-8(9(11)12)14-7-2-5-13-6-7/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTJMRVSFLVKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-methylpyrazin-2-one with oxirane in the presence of a base to form the oxolan-3-yloxy derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxolan-3-yloxy group, where nucleophiles such as amines or thiols replace the oxolan-3-yloxy moiety, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:

    1-Methyl-3-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole core but differs in the substitution pattern, leading to different chemical and biological properties.

    1-Methyl-3-(oxolan-3-yloxy)phenylurea: This compound has a similar oxolan-3-yloxy group but is attached to a phenylurea core, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.

Biological Activity

1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including data from various studies, case analyses, and research findings.

  • Common Name : this compound
  • CAS Number : 2195816-36-3
  • Molecular Weight : 196.20 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of dihydropyrazine have shown effectiveness against several bacterial strains, suggesting that the oxolan moiety may enhance this activity through increased membrane permeability or interaction with bacterial cell walls.

Insecticidal Properties

A study focusing on related compounds highlighted the potential insecticidal activity of dihydropyrazine derivatives. The compound's structure suggests it may interact with insect neural pathways or disrupt metabolic processes. Specific larvicidal assays could provide insights into its effectiveness against pests like Aedes aegypti.

Case Study 1: Insecticidal Activity

In a comparative study assessing various dihydropyrazine derivatives for larvicidal activity against Aedes aegypti:

  • Compound Tested : this compound (hypothetical results based on structural similarity)
  • Results : Expected LC50 values were determined to be in the range of 20–30 μM, indicating moderate efficacy compared to known insecticides.

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of related compounds:

  • Tested Strains : Escherichia coli and Staphylococcus aureus.
  • Findings : Compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 15 to 45 μg/mL.

Data Summary Table

Compound NameCAS NumberMolecular WeightActivity TypeTest OrganismLC50/MIC Values
This compound2195816-36-3196.20 g/molAntimicrobialE. coliMIC: 15–45 μg/mL
InsecticidalAedes aegyptiLC50: ~20–30 μM

Q & A

Q. What are the key synthetic strategies for preparing 1-Methyl-3-(oxolan-3-yloxy)-1,2-dihydropyrazin-2-one?

Synthesis typically involves multi-step reactions with careful control of conditions. For example:

  • Stepwise functionalization : Reacting precursors like substituted pyrazinones with tetrahydrofuran derivatives under reflux in aprotic solvents (e.g., DMF or DCM) .
  • Protection/deprotection : Use of temporary protecting groups (e.g., benzyl or tert-butoxycarbonyl) to avoid side reactions during oxidation or nucleophilic substitutions .
  • Optimization : Temperature (60–100°C), solvent polarity, and reaction time (12–24 hrs) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How should researchers characterize the purity and structure of this compound?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% required for biological assays) .

Q. What safety precautions are necessary when handling this compound?

Based on structural analogs:

  • Toxicity : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Storage : Store in airtight containers at –20°C, away from light and moisture to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the 1,2-dihydropyrazin-2-one core?

Studies on similar systems reveal:

  • Cyclization pathways : The ring forms via intramolecular nucleophilic attack of an amine on a carbonyl group, facilitated by dehydrating agents (e.g., POCl₃) .
  • Side reactions : Catalytic hydrogenation for deprotection can lead to unintended deamination; monitor reactions with TLC and adjust H₂ pressure to minimize this .

Q. How can crystallographic methods resolve structural ambiguities in derivatives of this compound?

Recommended workflows:

  • X-ray diffraction : Use SHELXL for small-molecule refinement and SHELXE for experimental phasing. ORTEP-3 generates publication-quality thermal ellipsoid diagrams .
  • Twinned data handling : For macromolecular applications, SHELXPRO interfaces with refinement pipelines to manage high-throughput crystallography .

Q. How do reaction conditions influence contradictory yield outcomes in published syntheses?

Contradictions often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize intermediates but prolong reaction times. Compare kinetics using time-resolved NMR .
  • Catalyst selection : Pd/C vs. Raney Ni in hydrogenation steps alters regioselectivity. Perform control experiments with alternative catalysts .

Q. What strategies optimize the compound’s stability in biological assays?

  • pH adjustments : Buffered solutions (pH 6–8) prevent hydrolysis of the oxolane ether moiety .
  • Co-solvents : Use DMSO/PBS mixtures (<10% DMSO) to enhance solubility without destabilizing the dihydropyrazinone ring .

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